Cas no 22038-86-4 ((R)-(+)-1-(4-Methoxyphenyl)ethylamine)

(R)-(+)-1-(4-Methoxyphenyl)ethylamine is a chiral amine compound featuring a methoxy-substituted aromatic ring and an ethylamine moiety. Its enantiomeric purity makes it valuable as a building block in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The (R)-(+) configuration ensures high stereoselectivity in reactions, such as chiral auxiliary applications or resolution processes. The methoxy group enhances solubility and reactivity in organic transformations. This compound is commonly employed in the synthesis of bioactive molecules, including ligands and catalysts. Its stability under standard conditions and well-defined optical rotation contribute to its utility in research and industrial applications requiring precise stereochemical control.
(R)-(+)-1-(4-Methoxyphenyl)ethylamine structure
22038-86-4 structure
商品名:(R)-(+)-1-(4-Methoxyphenyl)ethylamine
CAS番号:22038-86-4
MF:C9H13NO
メガワット:151.2056
MDL:MFCD00671659
CID:51948
PubChem ID:641449

(R)-(+)-1-(4-Methoxyphenyl)ethylamine 化学的及び物理的性質

名前と識別子

    • (R)-(+)-1-(4-Methoxyphenyl)ethylamine
    • (R)-p-Methoxy-alpha-methylbenzylamine
    • R-(+)-1-(4-Methoxyphenyl)ethylamine
    • (R)-1-(4-Methoxyphenyl)ethanamine
    • (R)-1-(4-Methoxyphenyl)ethylamine
    • R(+)-1-(4-Methoxyphenyl)ethylamine
    • (R)-(+)-4-Methoxy-α-MethylbenzylaMine
    • (S)-1-(4-methoxyphenyl)ethanamine
    • (S)-1-(4-methoxyphenyl)-ethylamine
    • (S)-1-(p-methoxyphenyl)ethylamine
    • AC1LD2VV
    • PubChem9920
    • SureCN57137
    • (R)-p-Methoxy-ethylbenzylamine
    • (R)-(+)-4-Methoxy-alpha-methylbenzylamine
    • (1R)-1-(4-methoxyphenyl)ethanamine
    • (R)-(+)-4-Methoxy-A-methylbenzylamine
    • (s)-4-methoxy-alpha-methylbenzylamine
    • R(+)-1-(4-methylphenyl)ethylamine
    • KSC496Q8B
    • Jsp004477
    • JTDGKQNNPKXKII-SSDOTTSWSA-N
    • Rm+)-1-(4-methoxyphenyl)e
    • (R)-1-(4-Methoxy-phenyl)-ethylamine
    • MDL: MFCD00671659
    • インチ: 1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3/t7-/m1/s1
    • InChIKey: JTDGKQNNPKXKII-SSDOTTSWSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])[C@@]([H])(C([H])([H])[H])N([H])[H]
    • BRN: 2413029

計算された属性

  • せいみつぶんしりょう: 151.099714g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.6
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 151.099714g/mol
  • 単一同位体質量: 151.099714g/mol
  • 水素結合トポロジー分子極性表面積: 35.2Ų
  • 重原子数: 11
  • 複雑さ: 108
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 不明2。密度(g/ml、25/4℃)
  • 密度みつど: 1.024 g/mL at 20 °C(lit.)
  • ゆうかいてん: <-20°C
  • ふってん: 65°C 0,4mm
  • フラッシュポイント: 65°C/0.38mm
  • 屈折率: 1.533
  • すいようせい: Soluble in water (10g/L).
  • PSA: 35.25
  • LogP: 2.41520
  • かんど: Air Sensitive
  • ひせんこうど: 32 º (neat)

(R)-(+)-1-(4-Methoxyphenyl)ethylamine セキュリティ情報

  • 記号: GHS05
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 2735
  • WGKドイツ:3
  • 危険カテゴリコード: 22-34
  • セキュリティの説明: 26-36/37/39-45
  • 福カードFコード:10-34
  • 危険物標識: C
  • リスク用語:R34
  • セキュリティ用語:S26;S36/37/39;S45
  • 危険レベル:8
  • 包装グループ:II
  • ちょぞうじょうけん:Store long-term at 2-8°C
  • 包装カテゴリ:III
  • 危険レベル:8

(R)-(+)-1-(4-Methoxyphenyl)ethylamine 税関データ

  • 税関コード:29222990

(R)-(+)-1-(4-Methoxyphenyl)ethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM117603-25g
(R)-1-(4-Methoxyphenyl)ethylamine
22038-86-4 95%+
25g
$104 2024-07-18
Enamine
EN300-112623-0.05g
(1R)-1-(4-methoxyphenyl)ethan-1-amine
22038-86-4 95%
0.05g
$19.0 2023-10-26
Enamine
EN300-112623-1.0g
(1R)-1-(4-methoxyphenyl)ethan-1-amine
22038-86-4 95%
1g
$24.0 2023-06-09
eNovation Chemicals LLC
K05713-250g
(R)-(+)-1-(4-METHOXYPHENYL)ETHYLAMINE
22038-86-4 >95%
250g
$1450 2023-09-04
Enamine
EN300-112623-50.0g
(1R)-1-(4-methoxyphenyl)ethan-1-amine
22038-86-4 95%
50g
$409.0 2023-06-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1195-25g
(R)-1-(4-Methoxy-phenyl)-ethylamine
22038-86-4 96%
25g
¥5071.29 2025-01-21
Key Organics Ltd
AS-13190-1MG
(R)-1-(4-Methoxyphenyl)ethylamine
22038-86-4 >98%
1mg
£37.00 2025-02-08
Key Organics Ltd
AS-13190-5MG
(R)-1-(4-Methoxyphenyl)ethylamine
22038-86-4 >98%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-13190-100G
(R)-1-(4-Methoxyphenyl)ethylamine
22038-86-4 >98%
100g
£858.00 2025-02-08
BAI LING WEI Technology Co., Ltd.
101352-25G
(R)-(+)-1-(4-Methoxyphenyl)ethylamine, 96%
22038-86-4 96%
25G
¥ 1511 2022-04-26

(R)-(+)-1-(4-Methoxyphenyl)ethylamine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:22038-86-4)(R)-(+)-1-(4-Methoxyphenyl)ethylamine
注文番号:1644374
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally

(R)-(+)-1-(4-Methoxyphenyl)ethylamine 関連文献

(R)-(+)-1-(4-Methoxyphenyl)ethylamineに関する追加情報

(R)-(+)-1-(4-Methoxyphenyl)ethylamine: A Comprehensive Overview

The compound (R)-(+)-1-(4-Methoxyphenyl)ethylamine, identified by the CAS number 22038-86-4, is a structurally unique and biologically significant amine derivative. This compound has garnered attention in both academic and industrial research due to its potential applications in drug discovery and chemical synthesis. The molecule consists of a chiral center at the carbon atom bonded to the amino group, which imparts its (R)-configuration and enantiomeric purity. The presence of the 4-methoxyphenyl group introduces electronic and steric effects that influence its reactivity and pharmacological properties.

Recent studies have highlighted the importance of (R)-(+)-1-(4-Methoxyphenyl)ethylamine in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of complex natural products and pharmaceutical agents. For instance, its use as a building block in the construction of alkaloids and related compounds has been reported in several high-impact journals. The compound's ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, makes it a versatile intermediate in organic synthesis.

One of the most notable applications of (R)-(+)-1-(4-Methoxyphenyl)ethylamine is in the field of medicinal chemistry. Its enantiopure form has been employed in the design of chiral catalysts and asymmetric synthesis protocols. Recent advancements in asymmetric catalysis have further underscored its utility in producing enantioselective products with high optical purity. This has significant implications for the development of new drugs, where stereochemistry plays a critical role in determining efficacy and safety.

From a pharmacological perspective, (R)-(+)-1-(4-Methoxyphenyl)ethylamine exhibits interesting biological activities that warrant further investigation. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase enzymes. Additionally, its ability to modulate neurotransmitter systems suggests its relevance in the treatment of central nervous system disorders such as depression and anxiety. Ongoing research is focused on optimizing its bioavailability and minimizing off-target effects to enhance therapeutic potential.

The synthesis of (R)-(+)-1-(4-Methoxyphenyl)ethylamine has also been a topic of interest among chemists. Traditional methods involve multi-step processes that often require harsh conditions or expensive reagents. However, recent breakthroughs have introduced more efficient routes, such as enzymatic resolutions and asymmetric hydrogenation techniques. These advancements not only improve yield and selectivity but also align with green chemistry principles by reducing waste and energy consumption.

In conclusion, (R)-(+)-1-(4-Methoxyphenyl)ethylamine stands out as a valuable compound with diverse applications across multiple disciplines. Its structural features, enantiomeric purity, and biological activities make it an attractive target for further research. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in both academic exploration and industrial innovation.

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